molecular formula C30H29N5 B11212611 4-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11212611
M. Wt: 459.6 g/mol
InChI Key: BDERPEQSNRNLFL-UHFFFAOYSA-N
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Description

4-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with benzylpiperazine, methylphenyl, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the benzylpiperazine, methylphenyl, and phenyl groups. These reactions often require the use of specific reagents and catalysts to achieve the desired substitutions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrrolo[2,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C30H29N5

Molecular Weight

459.6 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C30H29N5/c1-23-9-8-14-26(19-23)35-21-27(25-12-6-3-7-13-25)28-29(31-22-32-30(28)35)34-17-15-33(16-18-34)20-24-10-4-2-5-11-24/h2-14,19,21-22H,15-18,20H2,1H3

InChI Key

BDERPEQSNRNLFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)CC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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